An In-depth Technical Guide to the Crystal Structure and XRD Analysis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide
An In-depth Technical Guide to the Crystal Structure and XRD Analysis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide
Authored by: A Senior Application Scientist
Foreword: The intricate dance of atoms in a crystal lattice is fundamental to understanding the properties and function of a molecule. For drug development professionals, researchers, and scientists, elucidating the three-dimensional structure of a pharmaceutical compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive technical overview of the crystallographic and X-ray diffraction (XRD) analysis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, a pyrazole derivative with significant potential in medicinal chemistry.[1][2] While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document will serve as a robust methodological framework. It will detail the necessary steps from synthesis to structural elucidation, drawing upon established protocols for analogous pyrazole derivatives.[3][4]
Introduction: The Significance of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide (C₁₀H₁₀BrN₅O) is a heterocyclic compound that has garnered interest as a key intermediate in the synthesis of various pharmaceuticals.[1] The pyrazole core is a well-established pharmacophore found in numerous drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][5] The presence of the carbohydrazide moiety further enhances its potential as a versatile building block for creating more complex bioactive molecules.[2]
The bromophenyl substituent is of particular interest as it can modulate the compound's pharmacokinetic and pharmacodynamic properties and provides a handle for further synthetic modifications.[1] Understanding the precise three-dimensional arrangement of atoms, intermolecular interactions, and packing in the solid state is paramount for rational drug design, formulation development, and ensuring the stability and efficacy of the final active pharmaceutical ingredient (API).[3]
Synthesis and Crystallization: A Projected Pathway
A plausible synthetic route to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide would likely involve a multi-step process, starting from readily available precursors. The following protocol is a projected methodology based on established synthesis of similar pyrazole derivatives.[6][7][8][9][10]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
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Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate:
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To a solution of 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature.
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To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate.
-
-
Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide:
-
Suspend the ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
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Add hydrazine hydrate (5-10 equivalents).
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Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry to yield the final product.
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Protocol for Single Crystal Growth
The growth of high-quality single crystals is a prerequisite for single-crystal XRD analysis.
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Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof).[1]
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Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that contains a poor solvent in which the compound is sparingly soluble but the good solvent is miscible. The slow diffusion of the poor solvent's vapor into the solution will induce crystallization.
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Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature to induce crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD provides the definitive three-dimensional structure of a molecule. The following outlines a standard protocol for the analysis of a pyrazole derivative.[3][4]
SC-XRD Workflow
Caption: Workflow for single-crystal XRD analysis.
Detailed Experimental Protocol: SC-XRD
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Crystal Selection and Mounting:
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (typically 100-120 K) using a cold nitrogen stream to minimize thermal vibrations.[3]
-
Use a suitable X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[3]
-
Collect a series of diffraction images by rotating the crystal.[3]
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities (hkl file).
-
Determine the unit cell parameters and the space group.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model based on the electron density map.
-
-
Structure Refinement:
-
Refine the atomic coordinates, displacement parameters, and occupancies against the experimental data using a least-squares method.
-
Locate and add hydrogen atoms to the model.
-
Continue refinement until the model converges and key refinement indicators (e.g., R-factor) are minimized.
-
Expected Crystallographic Data and Molecular Geometry
Based on similar pyrazole structures, the following crystallographic parameters and molecular features can be anticipated.[4][11]
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Z (molecules per unit cell) | 2 or 4 |
| Hydrogen Bonding | Intermolecular N-H···O and N-H···N hydrogen bonds are likely, potentially forming dimers or chains. |
| π-π Stacking | Possible interactions between the phenyl and/or pyrazole rings. |
| Dihedral Angle | A significant dihedral angle is expected between the pyrazole and the bromophenyl rings.[11] |
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a powerful technique for characterizing the bulk crystalline material, identifying crystalline phases, and assessing purity.
PXRD Workflow
Caption: Workflow for powder XRD analysis.
Detailed Experimental Protocol: PXRD
-
Sample Preparation:
-
Finely grind the crystalline sample to a homogenous powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powder onto a sample holder.
-
-
Data Collection:
-
Place the sample holder in a powder diffractometer.
-
Collect the diffraction pattern over a specified 2θ range (e.g., 5-50°) using a monochromatic X-ray source (typically Cu Kα).
-
-
Data Analysis:
-
Identify the peak positions (2θ values) and their corresponding intensities in the obtained diffractogram.
-
Compare the experimental pattern with a database (e.g., the Powder Diffraction File) or a pattern simulated from single-crystal data (if available) to confirm the phase identity and purity.
-
Perform a Rietveld refinement to refine the lattice parameters of the bulk sample.
-
Concluding Remarks
The structural elucidation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide through single-crystal and powder XRD analysis is a critical endeavor for its development as a pharmaceutical agent. A thorough understanding of its solid-state structure, including molecular conformation and intermolecular interactions, provides invaluable insights for structure-activity relationship (SAR) studies, polymorphism screening, and the rational design of new, more potent therapeutic agents based on the pyrazole scaffold.[3] The methodologies outlined in this guide provide a comprehensive framework for researchers to successfully undertake the synthesis and detailed structural characterization of this promising compound.
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